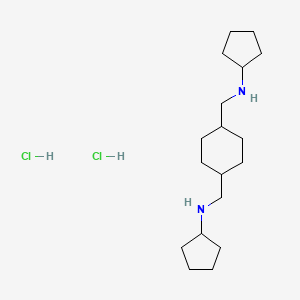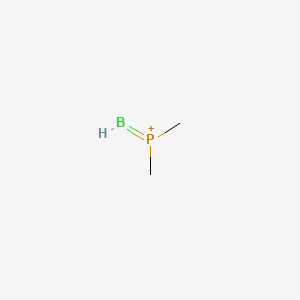
4,4'-Imino-bis-(1-methyl)pyridinium diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Imino-bis-(1-methyl)pyridinium diiodide is a quaternary ammonium compound known for its unique chemical properties and applications This compound is characterized by the presence of two pyridinium rings connected by an imino group, with each pyridinium ring bearing a methyl group The diiodide counterions balance the positive charges on the pyridinium nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Imino-bis-(1-methyl)pyridinium diiodide typically involves the reaction of 4,4’-Imino-bis-(1-methyl)pyridine with iodine. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under controlled temperature and pressure conditions. The reaction proceeds via the formation of an intermediate, which subsequently reacts with iodine to form the final product.
Industrial Production Methods
Industrial production of 4,4’-Imino-bis-(1-methyl)pyridinium diiodide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Imino-bis-(1-methyl)pyridinium diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form radical cations.
Reduction: It can be reduced in aqueous solutions to form radical cations at specific potentials.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Radical cations are the major products.
Reduction: Radical cations are also formed during reduction.
Substitution: The major products depend on the nucleophile used, resulting in various substituted pyridinium compounds.
Wissenschaftliche Forschungsanwendungen
4,4’-Imino-bis-(1-methyl)pyridinium diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: It is being investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,4’-Imino-bis-(1-methyl)pyridinium diiodide involves its interaction with molecular targets, such as enzymes and cellular membranes. The compound can disrupt cellular processes by interfering with enzyme activity or membrane integrity. The pathways involved include oxidative stress and disruption of electron transport chains.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Imino-bis-(1-methyl)pyridinium dichloride
- 4,4’-Imino-bis-(1-methyl)pyridinium dibromide
- 4,4’-Imino-bis-(1-methyl)pyridinium difluoride
Uniqueness
4,4’-Imino-bis-(1-methyl)pyridinium diiodide is unique due to its specific counterions (iodide), which confer distinct chemical and physical properties compared to its analogs with different halide counterions. The iodide ions can influence the compound’s solubility, reactivity, and biological activity, making it suitable for specific applications where other halide analogs may not be as effective.
Eigenschaften
Molekularformel |
C12H15I2N3 |
|---|---|
Molekulargewicht |
455.08 g/mol |
IUPAC-Name |
1-methyl-N-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium-4-amine;diiodide |
InChI |
InChI=1S/C12H14N3.2HI/c1-14-7-3-11(4-8-14)13-12-5-9-15(2)10-6-12;;/h3-10H,1-2H3;2*1H/q+1;;/p-1 |
InChI-Schlüssel |
UGWWSFYNOMKPLO-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=CC=C(C=C1)NC2=CC=[N+](C=C2)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


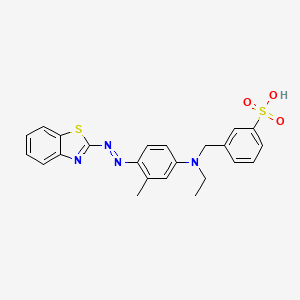
![N-(1-Naphthyl)-2-[(2-nitro-P-tolyl)azo]-3-oxo-3-phenylpropionamide](/img/structure/B13747428.png)
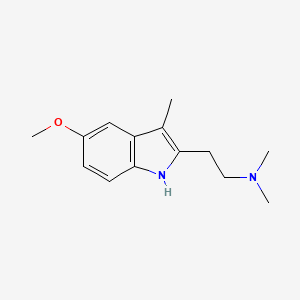
![disodium;3-[16-[[6-amino-2-[[5-amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoyl]amino]hexanoyl]amino]-10-(3-amino-3-oxopropyl)-33-(2-carboxylatoethyl)-7-[[1-[[1-[[1-(1,3-dicarboxypropylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]-3,13,20,22,28,34,40-heptamethyl-9,12,15-trioxo-4,5,18,19-tetrathia-8,11,14,24,26,31,36,39,41-nonaza-38,42-diazanidahexacyclo[21.15.1.12,37.127,30.132,35.021,25]dotetraconta-1,21,23(39),24,26,28,30,32(41),33,35,37(40)-undecaen-29-yl]propanoate;iron(2+)](/img/structure/B13747437.png)
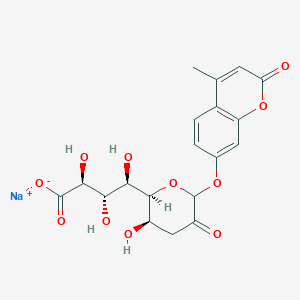
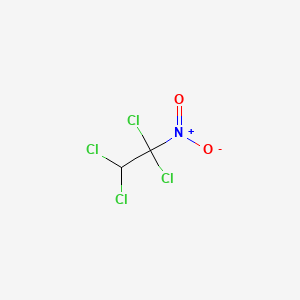

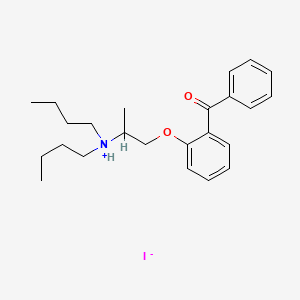
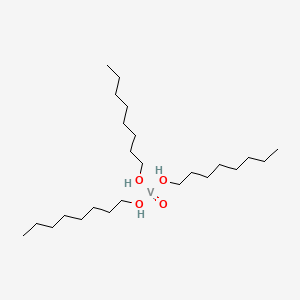
![Bis-[3-isopropyl-4-methoxyphenyl]iodonium](/img/structure/B13747473.png)
